2,4-Diamino-6-hydroxypyrimidine sulfate
Overview
Description
2,6-Diamino-4(1H)-pyrimidinone sulfate is a heterocyclic organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a valuable subject of study in scientific research.
Scientific Research Applications
2,6-Diamino-4(1H)-pyrimidinone sulfate has a wide range of scientific research applications. It is used in the synthesis of various derivatives with potential biological activities, including antihypertensive and peripheral vasodilator drugs. Additionally, it has been studied for its potential in treating Parkinson’s disease and androgenetic alopecia . The compound is also used in the development of antileukemic agents and anti-tubercular drugs .
Safety and Hazards
The compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling the compound .
Future Directions
The compound and its derivatives have potential applications in the development of anti-tubercular drugs . In one study, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core were designed and synthesized . These compounds showed good anti-TB activity and could be important lead compounds for future optimization towards the development of future anti-TB drugs .
Mechanism of Action
Target of Action
The primary target of 2,6-Diamino-4-hydroxypyrimidine Sulfate is GTP cyclohydrolase I , the rate-limiting enzyme in de novo pterin synthesis . This enzyme plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases and aromatic amino acid hydroxylases .
Mode of Action
2,6-Diamino-4-hydroxypyrimidine Sulfate acts as a specific inhibitor for GTP cyclohydrolase I . By inhibiting this enzyme, it blocks the synthesis of BH4 and subsequently suppresses the production of nitric oxide (NO) . This compound also has been reported to inhibit the replication of a broad range of viruses .
Pharmacokinetics
The compound is soluble in hot water , which suggests it could be well-absorbed in the body
Action Environment
It’s worth noting that the compound is stable at room temperature , suggesting it has good stability under normal environmental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-4(1H)-pyrimidinone sulfate typically involves the N-oxidation of 2,6-diamino-4-chloropyrimidine. This process can be catalyzed by spinel chromite nanocatalysts such as CoCr2O4, which are prepared by the sol-gel method. The reaction is carried out in ethanol solution at 50°C using hydrogen peroxide as the oxidizing agent .
Industrial Production Methods: Industrial production methods for 2,6-Diamino-4(1H)-pyrimidinone sulfate often involve the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The resulting product is then quenched with alcohols and neutralized with ammonia water to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diamino-4(1H)-pyrimidinone sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. The N-oxidation reaction is particularly significant, as it leads to the formation of 2,6-diamino-4-chloropyrimidine N-oxide .
Common Reagents and Conditions: Common reagents used in the reactions of 2,6-Diamino-4(1H)-pyrimidinone sulfate include hydrogen peroxide for oxidation and phosphorus oxychloride for chlorination. The reactions are typically carried out in ethanol solution at elevated temperatures .
Major Products Formed: The major products formed from the reactions of 2,6-Diamino-4(1H)-pyrimidinone sulfate include 2,6-diamino-4-chloropyrimidine N-oxide and other 4-substituted diaminopyrimidine oxides .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,6-Diamino-4(1H)-pyrimidinone sulfate include 2,4-diamino-6-chloropyrimidine, 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole, and 2(1H)-pyrimidinethione, 4,6-diamino- .
Uniqueness: What sets 2,6-Diamino-4(1H)-pyrimidinone sulfate apart from similar compounds is its ability to undergo N-oxidation reactions efficiently, leading to the formation of biologically active derivatives. Its unique structure and reactivity make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2,4-diamino-1H-pyrimidin-6-one;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.H2O4S/c5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h1H,(H5,5,6,7,8,9);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSWVEQLCOSOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069254 | |
Record name | 2,6-Diamino-4(1H)-pyrimidinone sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71477-19-5, 58470-85-2 | |
Record name | 4(3H)-Pyrimidinone, 2,6-diamino-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71477-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Pyrimidinone, 2,6-diamino-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58470-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diamino-4(1H)-pyrimidinone sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071477195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Pyrimidinone, 2,6-diamino-, sulfate (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Diamino-4(1H)-pyrimidinone sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-1H-pyrimidin-2,6-diammonium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-oxo-1H-pyrimidin-2,6-diammonium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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